molecular formula C11H22N2O B13297300 N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B13297300
M. Wt: 198.31 g/mol
InChI Key: VSIXILSRVCCFTH-UHFFFAOYSA-N
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Description

N-{2-[(3-Methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide is a cyclopropane-derived carboxamide featuring a branched alkylaminoethyl side chain. Its structure comprises a cyclopropane ring fused to a carboxamide group, with an ethylamino substituent modified by a 3-methylbutan-2-yl group.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-[2-(3-methylbutan-2-ylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H22N2O/c1-8(2)9(3)12-6-7-13-11(14)10-4-5-10/h8-10,12H,4-7H2,1-3H3,(H,13,14)

InChI Key

VSIXILSRVCCFTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCCNC(=O)C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(3-methylbutan-2-ylamino)ethylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s physicochemical profile is influenced by its substituents. Below is a comparative analysis with structurally related cyclopropanecarboxamides:

Data Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Reference
N-{2-[(3-Methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide C₁₁H₂₂N₂O 3-Methylbutan-2-yl aminoethyl ~198.31 Moderate lipophilicity, flexible alkyl chain -
N-(1-Ethyl-1,4-diphenylbut-3-enyl)cyclopropanecarboxamide C₂₁H₂₄N₂O Ethyl, diphenyl groups 320.43 High lipophilicity, aromatic π-π interactions
(1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide C₂₂H₂₁F₂N₅O₂ Fluorophenyl, pyrimidinyl 433.43 Enhanced metabolic stability, fluorinated
N-[2-(1H-Indol-3-yl)ethyl]cyclopropanecarboxamide C₁₄H₁₆N₂O Indole-ethyl 228.29 Bulky aromatic group, potential CNS activity
N-{2-[(2-Methylpropyl)amino]ethyl}cyclopropanecarboxamide C₁₀H₂₀N₂O 2-Methylpropyl aminoethyl 184.28 Lower molecular weight, higher volatility
Key Observations :
  • Lipophilicity : The target compound’s branched alkyl chain (3-methylbutan-2-yl) likely increases lipophilicity compared to the smaller 2-methylpropyl analogue , but less than aromatic derivatives like the diphenyl or indole-containing compounds .
  • Solubility : Fluorinated and pyrimidinyl substituents enhance polarity and metabolic stability (e.g., C₂₂H₂₁F₂N₅O₂ ), whereas bulky groups like indole may reduce aqueous solubility .
  • Synthetic Complexity : The synthesis of fluorinated or heteroaromatic derivatives (e.g., pyrimidinyl ) requires specialized reagents, whereas alkyl-substituted carboxamides (e.g., target compound) may be synthesized via standard amide coupling protocols .

Biological Activity

N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Chemical Formula : C11H19N2OC_{11}H_{19}N_{2}O
  • Structural Features : The structure includes a cyclopropane ring and a side chain containing a 3-methylbutan-2-yl group, which is significant for its interaction with biological targets.

Preliminary studies suggest that this compound may interact with specific enzymes or receptors, modulating their activity. The exact mechanisms are still under investigation, but potential therapeutic implications include:

  • Cancer Treatment : The compound may inhibit pathways involved in tumor growth.
  • Neurodegenerative Diseases : It could play a role in modulating neurotransmitter levels, thus impacting conditions like Alzheimer's disease.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could lead to reduced cell proliferation in cancer models.
  • Receptor Binding : It may selectively bind to certain receptors, influencing signaling pathways related to neuroprotection and anti-inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are key findings from recent research:

StudyFindings
Study 1 : Synthesis and Pharmacological Characterization (2014)Identified the compound as a potential GPR88 ligand, which is involved in neurogenic signaling pathways.
Study 2 : Enzyme Interaction AnalysisDemonstrated that the compound inhibits specific kinases associated with cancer progression, suggesting its potential as an anticancer agent.
Study 3 : Neuroprotective EffectsFound that the compound modulates GABA levels, indicating possible applications in treating epilepsy and anxiety disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-{2-[4-(morpholinomethyl)]phenyl}acetamideMorpholine ring instead of cyclopropaneDifferent pharmacological properties; primarily studied for analgesic effects
N-{2-[4-(thian-4-yl)amino]ethyl}acetamideThianyl group presentPotentially different activity due to thianyl presence; explored for antimicrobial effects

Future Directions

Further research is necessary to fully elucidate the biological mechanisms of this compound. Areas for future investigation include:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
  • Clinical Trials : Exploring therapeutic applications in human subjects for conditions such as cancer and neurodegenerative diseases.

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